Pivalic acid
Overview
Description
Mechanism of Action
Target of Action
Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a carboxylic acid . It is used in the formation of prodrugs, where it enhances oral bioavailability . The primary target of this compound is the fatty acid oxidation pathway . It is also involved in the activation of the ortho-C(sp2)–H bond in phenyl (pyrrolidin-1-yl)methanone .
Mode of Action
this compound acts as a co-catalyst in some palladium-catalyzed C-H functionalization reactions . It is also involved in the formation of prodrugs, where it enhances their lipophilic character and, as a consequence, their penetration into the anterior chamber .
Biochemical Pathways
this compound undergoes intracellular metabolism via the fatty acid oxidation pathway . The transformation of this compound to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous this compound .
Pharmacokinetics
this compound decreases L-carnitine concentration in the body via urinary excretion of their acylcarnitines, pivaloylcarnitine (PC) and valproylcarnitine (VC) . The renal handling of these acylcarnitines is facilitated by the Na+/L-carnitine cotransporter, OCTN2 .
Result of Action
The result of this compound’s action is the enhancement of the oral bioavailability of prodrugs . It also contributes to the resistance of hydrolysis of esters of most carboxylic acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of palladium can enhance its catalytic function . Furthermore, the presence of other compounds, such as propharmaceuticals or gasoline additives like isooctane, can influence the biodegradation of this compound .
Biochemical Analysis
Biochemical Properties
Pivalic acid plays a significant role in biochemical reactions. It is involved in the hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . This compound is also economically recovered as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxycillin .
Cellular Effects
It is known that this compound can decrease tissue carnitine concentration, which could lead to impaired energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. For instance, this compound is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions . It also plays a role in the biosynthesis of branched amino acids, i.e., Val, Leu, and Ile .
Temporal Effects in Laboratory Settings
It is known that short-term administration of a high dose of sodium pivalate impairs cardiac mitochondrial energy metabolism without depressing cardiac function during ischemia–reperfusion injury .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that short-term high-dose administration of sodium pivalate impaired pyruvate metabolism without affecting cardiac function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . It is also economically recovered as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxycillin .
Preparation Methods
Pivalic acid can be synthesized through several methods:
Hydrocarboxylation of Isobutene: This industrial method involves the Koch reaction, where isobutene reacts with carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride to produce this compound.
Oxidation of Pinacolone: In the laboratory, this compound can be prepared by oxidizing pinacolone with chromic acid.
Hydrolysis of tert-Butyl Cyanide: Another method involves the hydrolysis of tert-butyl cyanide.
Carbonation of Grignard Reagent: The Grignard reagent formed from tert-butyl chloride reacts with carbon dioxide to form the pivalate salt, which upon acidification yields this compound.
Aldol Condensation: Isobutyraldehyde and formaldehyde undergo aldol condensation under acidic conditions to form pivalaldehyde, which is then oxidized to this compound.
Chemical Reactions Analysis
Pivalic acid undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound can produce pivalaldehyde or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Esterification: This compound reacts with alcohols to form esters, which are resistant to hydrolysis.
Scientific Research Applications
Pivalic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pivalic acid is similar to other carboxylic acids but has unique properties due to its tert-butyl group. Similar compounds include:
Valeric Acid: An isomer of this compound with a straight-chain structure.
2-Methylbutanoic Acid: Another isomer with a branched structure.
3-Methylbutanoic Acid: Also an isomer with a different branched structure.
This compound’s high thermal stability and resistance to hydrolysis make it unique compared to these similar compounds .
Properties
IUPAC Name |
2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGYQRQAERSCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
Record name | TRIMETHYLACETIC ACID | |
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Record name | PIVALIC ACID | |
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Record name | pivalic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pivalic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-88-9 (hydrochloride salt) | |
Record name | 2,2-Dimethylpropanoic acid | |
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DSSTOX Substance ID |
DTXSID8026432 | |
Record name | 2,2-Dimethylpropanoic acid | |
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Molecular Weight |
102.13 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether., Liquid, Colorless to white solid or colorless liquid; [ICSC] White low melting solid; mp = 33-35 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR. | |
Record name | TRIMETHYLACETIC ACID | |
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Record name | Propanoic acid, 2,2-dimethyl- | |
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Record name | Pivalic acid | |
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Record name | PIVALIC ACID | |
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Boiling Point |
325 to 327 °F at 760 mmHg (USCG, 1999), 163.8 °C, 164.00 °C. @ 760.00 mm Hg, 164 °C | |
Record name | TRIMETHYLACETIC ACID | |
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Record name | Pivalic acid | |
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Flash Point |
147.2 °F (USCG, 1999), 64 °C, 64 °C (closed cup), 64 °C c.c. | |
Record name | TRIMETHYLACETIC ACID | |
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Record name | 2,2-Dimethylpropanoic acid | |
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Solubility |
Very soluble in ethanol, ethyl ether, 1 g dissolves in 40 ml water; freely sol in alcohol, ether, In water, 2.17X10+4 mg/L at 20 °C, 21.7 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble) | |
Record name | 2,2-DIMETHYLPROPANOIC ACID | |
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Record name | Pivalic acid | |
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Density |
0.905 at 122 °F (USCG, 1999) - Less dense than water; will float, 0.905 at 50 °C, Relative density (water = 1): 0.91 | |
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Vapor Density |
3.5 (est.) (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
1.82 [mmHg], 0.5 mm Hg at 25 °C (ext), Vapor pressure, Pa at 20 °C: 85 | |
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Color/Form |
Colorless cyrstals, Needles | |
CAS No. |
75-98-9 | |
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Record name | Pivalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PIVALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
91 to 95 °F (USCG, 1999), 35.5 °C, 35 °C, 36 °C | |
Record name | TRIMETHYLACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7167 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2-DIMETHYLPROPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pivalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PIVALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the significance of carnitine depletion associated with pivalic acid?
A2: Carnitine plays a crucial role in fatty acid metabolism by transporting long-chain fatty acids into mitochondria for β-oxidation, a vital energy production pathway. [, , , ] Depletion of carnitine, as observed with prolonged this compound exposure, can disrupt fatty acid oxidation, potentially leading to hypoglycemia, particularly during periods of fasting. [, , , ] This disruption in energy homeostasis can manifest as various symptoms, including convulsions and loss of consciousness, especially in infants and young children. [, , ]
Q2: What is the molecular structure and key spectroscopic data for this compound?
A3: this compound ((CH3)3CCOOH), also known as 2,2-dimethylpropanoic acid, exhibits a distinctive globular structure. Its IR spectrum showcases characteristic bands for carboxylic acid functionality. Detailed vibrational analysis using DFT methods provides insights into the molecular structure and its vibrational modes. []
Q3: How does this compound behave in different phases and under varying conditions?
A4: this compound exhibits a solid-to-solid phase transition, transitioning from an ordered crystalline phase to an orientationally disordered "plastic" phase characterized by molecular rotation. [, , , ] This unique property influences its self-diffusion behavior and plastic deformation characteristics under varying temperatures and pressures. [, ] Studies employing techniques like neutron scattering provide valuable insights into these dynamic processes. []
Q4: What is the role of this compound in catalysis?
A5: this compound and its derivatives, such as diethylboryl pivalate, exhibit catalytic activity in various organic reactions. [, ] Notably, they accelerate the hydrolysis of trialkylboranes, leading to the formation of tetraalkyldiboranes and dialkylhydroxyboranes. [] This catalytic activity stems from their ability to facilitate the cleavage of B-C bonds through cyclic transition states, highlighting their significance in boron chemistry.
Q5: How has computational chemistry been employed in understanding this compound?
A6: Density functional theory (DFT) calculations have proven invaluable in elucidating the reaction mechanisms involving this compound. Studies investigating the reaction between this compound and sulfur trioxide (SO3) reveal a pericyclic process leading to the formation of pivalic sulfuric anhydride. [] These calculations provide detailed insights into the reaction pathway, highlighting the influence of gas-phase acidity and basicity of reactants on the reaction energetics. []
Q6: Are there any insights from computational studies regarding this compound's role in C-H functionalization reactions?
A7: DFT computations have been instrumental in understanding the role of this compound as an additive in palladium-catalyzed C-H functionalization reactions. [] These studies reveal this compound's participation in relay proton transfer during the C-H bond activation step through a cyclometallation deprotonation (CMD) process. [] Additionally, this compound, along with zinc chloride, plays a crucial role in stabilizing transition states and lowering activation barriers, ultimately enhancing the efficiency of these catalytic protocols. []
Q7: What are the known toxicological concerns associated with this compound?
A8: While generally considered safe for short-term use, long-term administration of this compound-containing drugs can lead to carnitine depletion, potentially causing metabolic disturbances, particularly in infants and young children. [, , , , , ] Careful monitoring of carnitine levels is crucial during prolonged therapy, and carnitine supplementation may be necessary in some cases to prevent adverse effects. []
Q8: What are some notable applications of this compound beyond its use in prodrugs?
A9: this compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various esters and amides. [, ] Its unique properties also find applications in material science, for example, in the synthesis of metal-organic frameworks (MOFs) and as a building block for supramolecular chemistry. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.